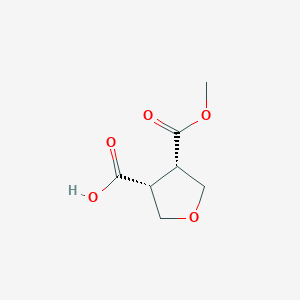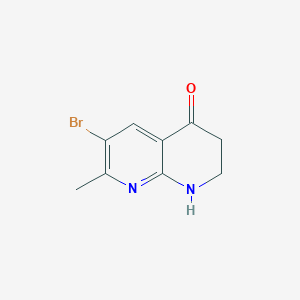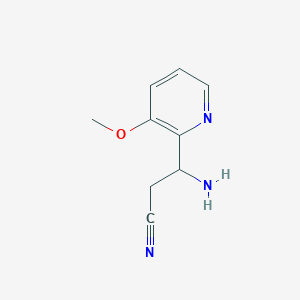
3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile is an organic compound with the molecular formula C9H11N3O It is a derivative of pyridine, featuring an amino group and a methoxy group attached to the pyridine ring, along with a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile typically involves the reaction of 3-methoxypyridine with suitable nitrile and amino group precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where 3-methoxypyridine is reacted with a nitrile compound in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.
Scientific Research Applications
3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds or other interactions with these targets, influencing their activity and function. The nitrile group may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-methoxypyridin-3-yl)propanenitrile
- 3-Amino-3-(4-methoxypyridin-2-yl)propanenitrile
Uniqueness
3-Amino-3-(3-methoxypyridin-2-yl)propanenitrile is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-amino-3-(3-methoxypyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C9H11N3O/c1-13-8-3-2-6-12-9(8)7(11)4-5-10/h2-3,6-7H,4,11H2,1H3 |
InChI Key |
SGTNPHBBVFWOGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


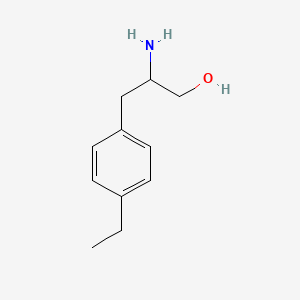
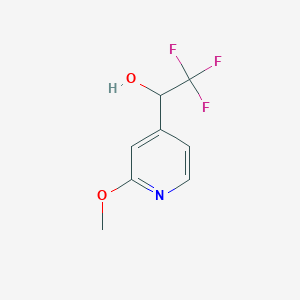
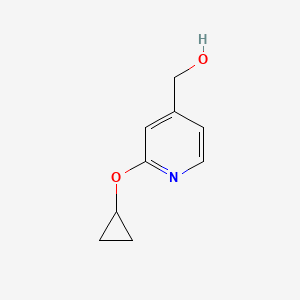
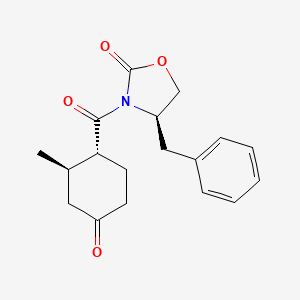
![Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B12979102.png)

![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12979109.png)
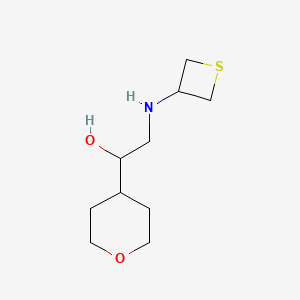
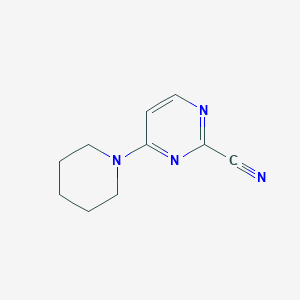
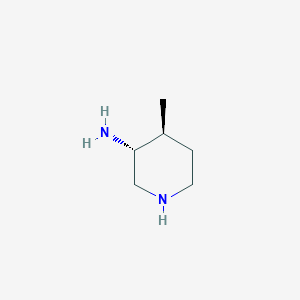
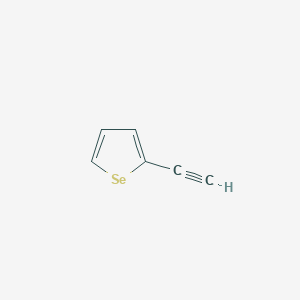
![tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12979133.png)
